molecular formula C16H17Cl2NO2S B2944721 4,5-dichloro-N-(2-ethyl-6-methylphenyl)-2-methylbenzene-1-sulfonamide CAS No. 2305430-40-2

4,5-dichloro-N-(2-ethyl-6-methylphenyl)-2-methylbenzene-1-sulfonamide

Cat. No. B2944721
CAS RN: 2305430-40-2
M. Wt: 358.28
InChI Key: FIZFZSPFRBLEEP-UHFFFAOYSA-N
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Description

4,5-dichloro-N-(2-ethyl-6-methylphenyl)-2-methylbenzene-1-sulfonamide, also known as DCMPS, is a sulfonamide compound that has been studied for its potential applications in scientific research. This compound is of interest due to its unique chemical structure and potential biological activity.

Mechanism of Action

The mechanism of action of 4,5-dichloro-N-(2-ethyl-6-methylphenyl)-2-methylbenzene-1-sulfonamide is not fully understood, but it is thought to involve the inhibition of DNA synthesis and cell division. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
In addition to its potential anti-cancer activity, 4,5-dichloro-N-(2-ethyl-6-methylphenyl)-2-methylbenzene-1-sulfonamide has been studied for its effects on other biochemical and physiological processes. Studies have shown that this compound can inhibit the activity of certain enzymes, such as carbonic anhydrase and urease. 4,5-dichloro-N-(2-ethyl-6-methylphenyl)-2-methylbenzene-1-sulfonamide has also been shown to have anti-inflammatory activity and to inhibit the growth of certain bacteria.

Advantages and Limitations for Lab Experiments

One advantage of using 4,5-dichloro-N-(2-ethyl-6-methylphenyl)-2-methylbenzene-1-sulfonamide in lab experiments is its potent cytotoxic activity against cancer cells. This makes it a promising candidate for the development of new anti-cancer drugs. However, one limitation of using 4,5-dichloro-N-(2-ethyl-6-methylphenyl)-2-methylbenzene-1-sulfonamide is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research on 4,5-dichloro-N-(2-ethyl-6-methylphenyl)-2-methylbenzene-1-sulfonamide. One area of interest is in the development of new anti-cancer drugs based on the structure of this compound. Another area of research is in the study of the mechanism of action of 4,5-dichloro-N-(2-ethyl-6-methylphenyl)-2-methylbenzene-1-sulfonamide, in order to better understand its effects on cancer cells and other biological processes. Finally, further studies are needed to determine the safety and efficacy of 4,5-dichloro-N-(2-ethyl-6-methylphenyl)-2-methylbenzene-1-sulfonamide in animal and human trials.

Synthesis Methods

The synthesis of 4,5-dichloro-N-(2-ethyl-6-methylphenyl)-2-methylbenzene-1-sulfonamide involves several steps, starting with the reaction of 2-methylbenzene-1-sulfonyl chloride with 2-ethyl-6-methyl aniline. This intermediate is then reacted with sodium hydroxide and chlorosulfonic acid to produce 4,5-dichloro-N-(2-ethyl-6-methylphenyl)-2-methylbenzene-1-sulfonamide. The overall yield of this process is approximately 60%.

Scientific Research Applications

4,5-dichloro-N-(2-ethyl-6-methylphenyl)-2-methylbenzene-1-sulfonamide has been studied for its potential applications in a variety of scientific research areas. One area of interest is in the development of new drugs for the treatment of cancer. Studies have shown that 4,5-dichloro-N-(2-ethyl-6-methylphenyl)-2-methylbenzene-1-sulfonamide has potent cytotoxic activity against several cancer cell lines, including breast, lung, and colon cancer.

properties

IUPAC Name

4,5-dichloro-N-(2-ethyl-6-methylphenyl)-2-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17Cl2NO2S/c1-4-12-7-5-6-10(2)16(12)19-22(20,21)15-9-14(18)13(17)8-11(15)3/h5-9,19H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIZFZSPFRBLEEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NS(=O)(=O)C2=CC(=C(C=C2C)Cl)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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